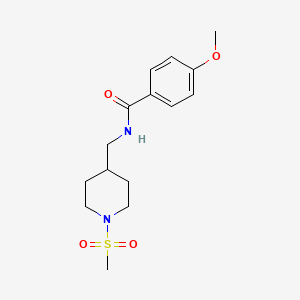

4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-21-14-5-3-13(4-6-14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLAFBTUIOHJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with a suitable alkyl halide, followed by sulfonylation to introduce the methylsulfonyl group.

Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the piperidine intermediate with 4-methoxybenzoyl chloride under basic conditions, typically using a base such as triethylamine or pyridine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are designed to ensure consistent quality and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, while reduction of the benzamide moiety can yield 4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)aniline.

Scientific Research Applications

4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor or modulator of specific biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

4-methoxy-N-(piperidin-4-ylmethyl)benzamide: Lacks the methylsulfonyl group, which may affect its biological activity and chemical properties.

4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)aniline: Similar structure but with an aniline moiety instead of a benzamide moiety.

Uniqueness

4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20N2O3S

- Molecular Weight : 304.40 g/mol

This structure features a methoxy group, a piperidine ring with a methylsulfonyl moiety, and a benzamide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer cell proliferation.

- Modulation of Receptor Activity : The compound may interact with receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzamide structure have shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | |

| MCF-7 (Breast) | 75.3 | |

| COV318 (Ovarian) | 30.5 | |

| OVCAR-3 (Ovarian) | 45.0 |

These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells.

Antiviral Activity

Research has also explored the antiviral properties of related compounds. For instance, derivatives have been evaluated for their ability to inhibit Hepatitis B Virus (HBV):

- In Vitro Studies : Compounds showed promising results in increasing intracellular levels of APOBEC3G, an important factor in inhibiting HBV replication.

- Animal Models : In vivo studies using duck HBV models demonstrated significant antiviral effects, indicating potential for therapeutic application against HBV infections .

Case Studies

A notable study investigated the synthesis and biological evaluation of a series of benzamide derivatives, including those with piperidine structures. The results indicated that modifications to the benzamide moiety significantly influenced biological activity:

- Synthesis Methodology : The compounds were synthesized through a series of reactions involving acylation and piperidine functionalization.

- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit cancer cell growth and showed varying degrees of efficacy based on structural modifications.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics in animal models.

- Toxicity Profiles : Acute toxicity assessments indicate that the compound exhibits a safe profile at therapeutic doses, although further studies are required to fully elucidate long-term effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves condensation of 4-methoxybenzoic acid derivatives with 1-(methylsulfonyl)piperidin-4-ylmethanamine. Key steps include:

- Coupling agents : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to activate the carboxylic acid group .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy, piperidinyl, and sulfonyl groups. Key signals include δ ~3.2 ppm (piperidine CH₂) and δ ~3.8 ppm (methoxy OCH₃) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z ~352 [M+H]⁺ verify molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. What are the key physicochemical properties influencing its experimental handling?

- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL) due to hydrophobic piperidinyl and benzamide groups .

- Stability : Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments. Store at -20°C in desiccated form .

Advanced Research Questions

Q. How does the methylsulfonyl-piperidine moiety impact biological activity compared to other substituents?

- Structure-activity relationship (SAR) :

- The sulfonyl group enhances metabolic stability and binding affinity to targets like enzymes or receptors by forming hydrogen bonds .

- Piperidine substitution (e.g., methyl vs. cyclopentyl) alters lipophilicity, affecting membrane permeability. Methylsulfonyl derivatives show improved CNS penetration compared to bulkier groups .

- Comparative studies : Replace methylsulfonyl with acetyl or benzyl groups to evaluate changes in IC₅₀ values in enzymatic assays .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antiviral vs. neuroprotective effects)?

- Hypothesis testing :

- Target-specific assays : Use kinase profiling panels or receptor-binding assays to identify primary targets .

- Dose-response studies : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. SH-SY5Y) to assess tissue specificity .

- Data reconciliation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can molecular docking guide the design of derivatives with enhanced potency?

- Protocol :

- Target selection : Prioritize crystallized proteins (e.g., kinases, GPCRs) with available PDB structures .

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on sulfonyl-piperidine interactions with catalytic sites .

- Validation : Synthesize top-scoring analogs and test in vitro (e.g., enzyme inhibition assays) .

Q. What methodologies assess the compound's stability under physiological conditions?

- Experimental design :

- Simulated biological fluids : Incubate in PBS (pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS over 24–72 hours .

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify major metabolites .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

- Troubleshooting :

- Activation efficiency : Switch from DCC to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for better carboxylate activation .

- Side reactions : Add molecular sieves to scavenge water or use Schlenk techniques to exclude moisture .

Q. What controls are essential in biological assays to ensure specificity?

- Best practices :

- Negative controls : Include vehicle-only (DMSO) and non-targeting siRNA-treated samples .

- Positive controls : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.